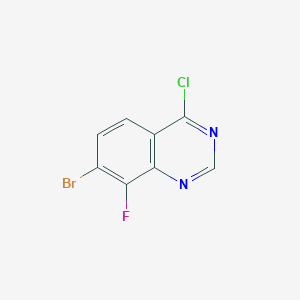
7-Bromo-4-chloro-8-fluoroquinazoline
Descripción general
Descripción
“7-Bromo-4-chloro-8-fluoroquinazoline” is a quinazoline derivative . Quinazoline derivatives are important heterocyclic compounds with a wide range of biological properties .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthesis of quinazoline derivatives involves various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H3BrClFN2 . The average mass is 261.478 Da and the monoisotopic mass is 259.915222 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 260.49 . The InChI code is 1S/C9H4BrClFN/c10-6-2-1-5-7(11)3-4-13-9(5)8(6)12/h1-4H .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study detailed the synthesis of related compounds through cyclization, chlorination, and nucleophilic substitution, optimizing the synthetic method to achieve a total yield of 51% (Zhihui Zhou et al., 2019).
- Another research effort focused on the antibacterial applications of fluoroquinolones, highlighting the development of compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This study illustrates the compound's role in generating new antibacterial agents (Y. Kuramoto et al., 2003).
Biological Activities
- Research into metalation and functionalization sequences applied to bromo-fluoroquinolines demonstrated their utility in creating various functionalized quinoline derivatives, showcasing the versatility of such compounds in organic synthesis (L. Ondi et al., 2005).
- A study on 8-hydroxyquinoline derivatives revealed their in vitro cytotoxic properties against cancer cell lines, indicating the potential of fluoroquinoline-based compounds in the development of anticancer therapies (Avinash Kotian et al., 2021).
Medicinal Chemistry Applications
- The synthesis of fluoromethyl-containing analogs of antitumor alkaloid luotonin A, using a fluoroquinoline derivative, emphasizes the compound's importance in creating analogs of known antitumor agents (A. Golubev et al., 2010).
- Another study explored the synthesis, crystal structure, and biological activity of a quinazoline derivative, highlighting its effectiveness as an inhibitor on lung cancer cell proliferation, further underscoring the therapeutic potential of such compounds (Zhi-qiang Cai et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 7-Bromo-4-chloro-8-fluoroquinazoline are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of this compound are as follows :
- The compound has high gastrointestinal absorption. It is permeant to the blood-brain barrier. It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Information on the excretion of this compound is not available.
These properties suggest that this compound has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. More research is needed to understand these effects .
Propiedades
IUPAC Name |
7-bromo-4-chloro-8-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2/c9-5-2-1-4-7(6(5)11)12-3-13-8(4)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXSLMOKYJUWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=N2)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


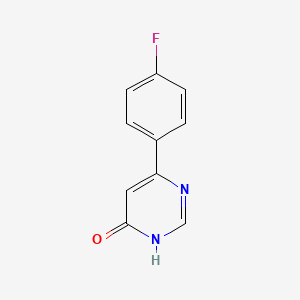
![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)
![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)
![6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449768.png)
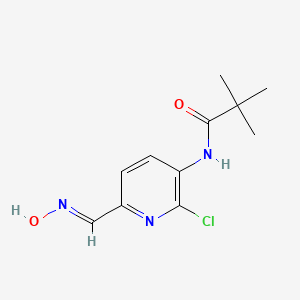
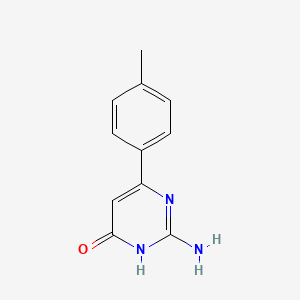
![6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449771.png)
![2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1449773.png)
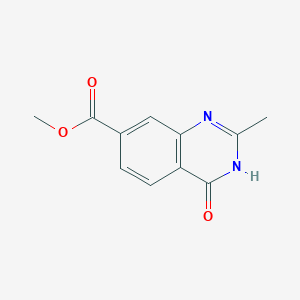
![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)
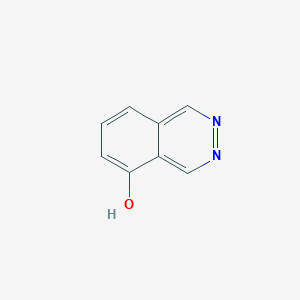
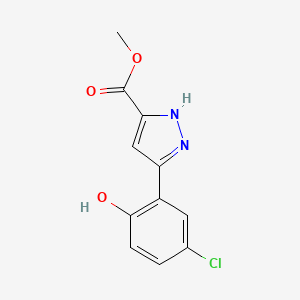
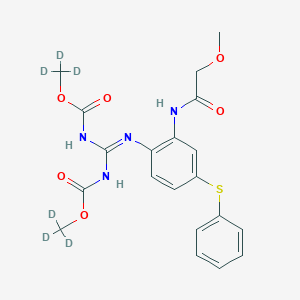
![3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B1449782.png)
